
3-(m-Tolyl)isoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(m-Tolyl)isoxazole-5-carboxylic acid” is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are five-membered heterocyclic compounds that are commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “3-(m-Tolyl)isoxazole-5-carboxylic acid” is characterized by a five-membered heterocyclic moiety . The total percentage of the resonance structure with a double C=N bond is 34.19%; additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .Chemical Reactions Analysis
“3-(m-Tolyl)isoxazole-5-carboxylic acid” can be a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . It can also be used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .Wissenschaftliche Forschungsanwendungen
Drug Discovery
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Anticancer Applications
Isoxazole scaffolds have been found to have anticancer properties. For instance, 3,5-diaryl isoxazole scaffolds have been demonstrated as effective anticancer mediators .
Antibiotic Applications
The core structure of isoxazole has been found in many drugs such as sulfamethoxazole, which acts as an antibiotic .
Neurological Applications
Isoxazole-based drugs like muscimol act as GABAA, and ibotenic acid acts as a neurotoxin .
Anti-Inflammatory Applications
Parecoxib, which contains an isoxazole core, acts as a COX2 inhibitor .
Immunosuppressant Applications
Leflunomide, another drug with an isoxazole core, acts as an immunosuppressant agent .
Tuberculosis Treatment
In the continued efforts to find potential chemotherapeutics active against drug-resistant Mycobacterium tuberculosis, urea and thiourea variants of 5-phenyl-3-isoxazolecarboxylic acid methyl esters have been synthesized and biologically evaluated as promising anti-TB agents .
Peptide Synthesis
A new unnatural -amino acid, presenting various biological activities, was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis .
Safety and Hazards
The safety data sheet for a similar compound, 3-Methylisoxazole-5-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The future directions in the field of isoxazoles, including “3-(m-Tolyl)isoxazole-5-carboxylic acid”, involve the development of new eco-friendly synthetic strategies . There is a growing interest in the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Wirkmechanismus
Target of Action
Isoxazole derivatives have been found to bind with high affinity to multiple receptors, which are helpful in developing new useful derivatives .
Mode of Action
It’s known that isoxazole derivatives interact with their targets based on their chemical diversity . The presence of a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .
Biochemical Pathways
Isoxazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that isoxazole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The application of microwave irradiation reduced the reaction time to 15–20 min at 110 °c to obtain isoxazole-linked glycol-conjugates 27 in good yield . This suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
It’s known that isoxazole derivatives have shown significant effects as anti-inflammatory agents . Also, some isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives have shown promising antitubercular activity .
Action Environment
It’s known that the synthesis of isoxazole derivatives can be influenced by environmental factors . For example, the application of microwave irradiation can reduce the reaction time .
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-7-3-2-4-8(5-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDMXZJKQIWUNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

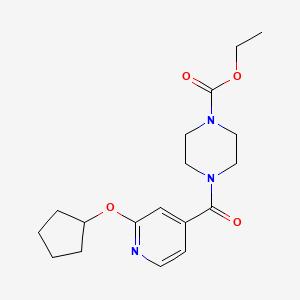

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2403188.png)
![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)

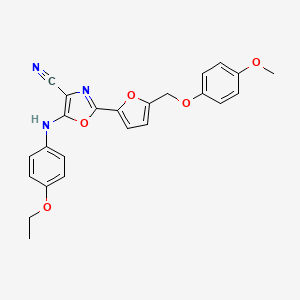
![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)
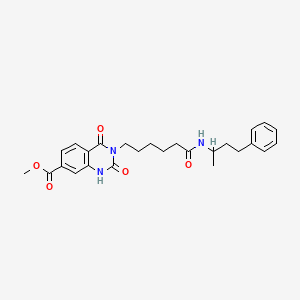

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)
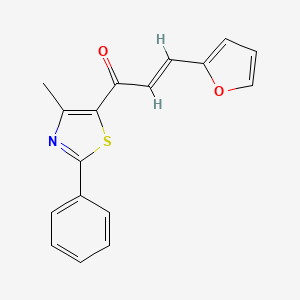
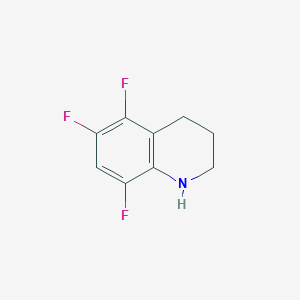
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)
